2-(Tert-butoxy)-6-chloropyridin-4-amine
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Overview
Description
2-(Tert-butoxy)-6-chloropyridin-4-amine is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, where the 2-position is substituted with a tert-butoxy group and the 6-position with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-6-chloropyridin-4-amine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloro-6-nitropyridine with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-6-chloropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are effective for removing the tert-butoxy group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-(Tert-butoxy)-6-chloropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-6-chloropyridin-4-amine involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The chlorine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxy)pyridine: Similar structure but lacks the chlorine atom.
6-Chloropyridin-4-amine: Similar structure but lacks the tert-butoxy group.
2-Chloro-6-(tert-butoxy)pyridine: Similar structure but with different substitution patterns.
Uniqueness
2-(Tert-butoxy)-6-chloropyridin-4-amine is unique due to the presence of both the tert-butoxy group and the chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxy]pyridin-4-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-5-6(11)4-7(10)12-8/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
MXSLVYHQLRPOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC(=C1)N)Cl |
Origin of Product |
United States |
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